molecular formula C13H20BrNOSi B13916496 2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)vinyl)pyridine

2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)vinyl)pyridine

Cat. No.: B13916496
M. Wt: 314.29 g/mol
InChI Key: AUXDQOZLTOZGMU-UHFFFAOYSA-N
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Description

2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine is a chemical compound that features a bromine atom, a pyridine ring, and a tert-butyldimethylsilyl (TBDMS) protected vinyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine in chemical reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-[1-[(tert-butyldimethylsilyl)oxy]vinyl]pyridine is unique due to its combination of a pyridine ring, a vinyl group, and a TBDMS protecting group. This structure allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C13H20BrNOSi

Molecular Weight

314.29 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)ethenoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H20BrNOSi/c1-10(11-8-7-9-12(14)15-11)16-17(5,6)13(2,3)4/h7-9H,1H2,2-6H3

InChI Key

AUXDQOZLTOZGMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=C)C1=NC(=CC=C1)Br

Origin of Product

United States

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